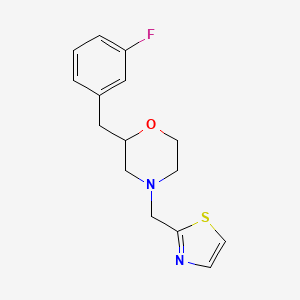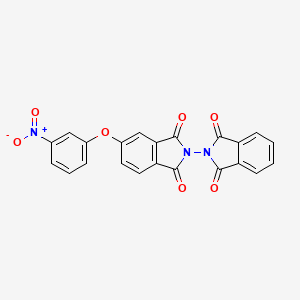
2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a morpholine derivative that contains a thiazole ring and a fluorobenzyl group. It has been extensively studied for its biological activities, including its potential as an antitumor agent.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, it has been shown to have anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in lab experiments is its potential as an antitumor agent. This makes it a promising candidate for further research in the field of cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine. One direction is to further investigate its potential as an antitumor agent, including its efficacy against different types of cancer and its mechanism of action. Another direction is to explore its potential as an antibacterial and antifungal agent. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its potential for use in clinical applications.
Synthesis Methods
The synthesis of 2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine involves several steps. The first step involves the reaction of 3-fluorobenzyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with morpholine in the presence of acetic acid to form the final product.
Scientific Research Applications
2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been extensively studied for its potential applications in various fields. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to have antibacterial and antifungal activities.
properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-4-(1,3-thiazol-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c16-13-3-1-2-12(8-13)9-14-10-18(5-6-19-14)11-15-17-4-7-20-15/h1-4,7-8,14H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOYSMZTRAHKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CS2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6107672.png)
![2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6107680.png)
![N-[1-(3-isoxazolyl)ethyl]-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6107686.png)
![1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine)](/img/structure/B6107708.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6107715.png)
![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6107719.png)
![4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B6107722.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6107728.png)
![1-(3-hydroxy-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6107734.png)

![1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6107744.png)


![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)